molecular formula C18H25FN4O2 B12133674 1-{[4-(4-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide

1-{[4-(4-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide

Cat. No.: B12133674
M. Wt: 348.4 g/mol
InChI Key: MVPWNMRTYDUPRG-UHFFFAOYSA-N
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Description

1-{[4-(4-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The presence of the fluorophenyl group in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

The synthesis of 1-{[4-(4-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which are then deprotected and cyclized to form the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-{[4-(4-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential as enzyme inhibitors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{[4-(4-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, modulating their activity. This interaction can influence various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives such as:

Properties

Molecular Formula

C18H25FN4O2

Molecular Weight

348.4 g/mol

IUPAC Name

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H25FN4O2/c19-15-1-3-16(4-2-15)22-11-9-21(10-12-22)13-17(24)23-7-5-14(6-8-23)18(20)25/h1-4,14H,5-13H2,(H2,20,25)

InChI Key

MVPWNMRTYDUPRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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